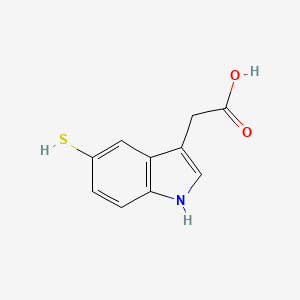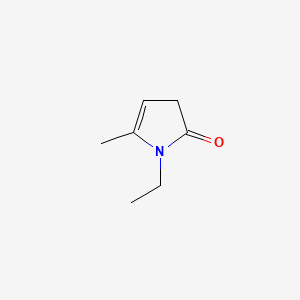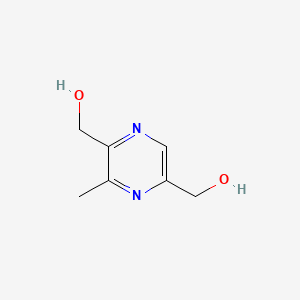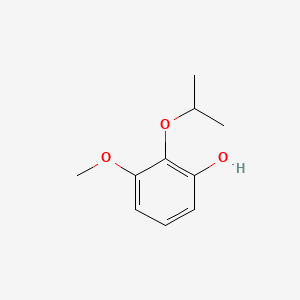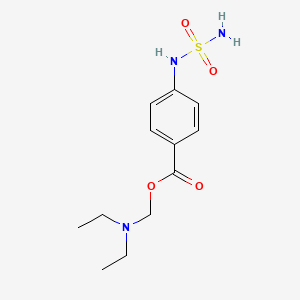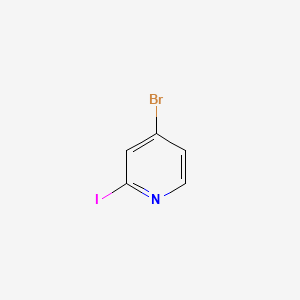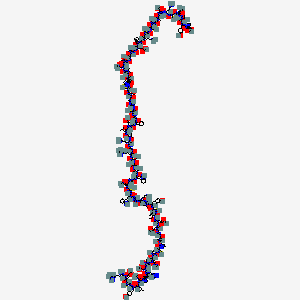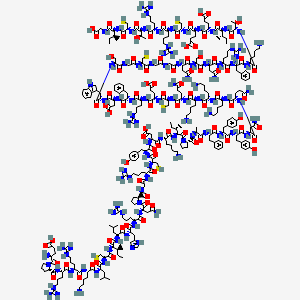
TAT-Gap19
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAT-Gap19は、コネキシン43ヘミチャネルを阻害する能力で知られるペプチド化合物です。コネキシン43は、細胞間コミュニケーションに不可欠なギャップ結合とヘミチャネルを形成するタンパク質です。 This compoundは、ギャップ結合に影響を与えることなく、これらのヘミチャネルを特異的に標的とするため、科学研究において貴重なツールとなっています .
科学的研究の応用
TAT-Gap19 has a wide range of applications in scientific research:
Cardiovascular Research: It is used to study the role of connexin43 hemichannels in cardiovascular diseases, including atherosclerosis and myocardial infarction.
Cancer Research: The compound is used to explore the involvement of connexin43 in cancer progression and metastasis.
Radiation Biology: This compound has been shown to alleviate radiation-induced endothelial cell damage, making it a potential radioprotective agent.
作用機序
TAT-Gap19は、コネキシン43ヘミチャネルに特異的に結合し、その機能を阻害することで効果を発揮します。コネキシン43ヘミチャネルは、様々な細胞プロセスにおいて重要な役割を果たすアデノシン三リン酸(ATP)やカルシウムイオンなどのシグナル分子を放出に関与しています。 これらのヘミチャネルを阻害することで、this compoundはストレス、炎症、損傷に対する細胞応答を調節することができます .
生化学分析
Biochemical Properties
TAT-Gap19 interacts with Cx43 hemichannels, blocking their activity . It has no significant affinity for gap junctions or Panx1 channels . The N-terminal transactivator of transcription (TAT) motif in this compound promotes membrane permeability and increases the inhibitory effect of Gap19 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate radiation-induced endothelial cell damage . It reduces the production of reactive oxygen species (ROS), DNA damage, cell death, inflammatory responses, and premature cellular senescence in cells exposed to ionizing radiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Cx43 hemichannels. By blocking these hemichannels, this compound can modulate various cellular processes. For example, it has been found to significantly inhibit extracellular ATP release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound was found to significantly inhibit extracellular ATP release in primary rat hepatocytes over a period of 6 to 20 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a single injection of this compound produced significant immune signal in the brain 24 hours later . Furthermore, this compound has been shown to significantly reduce infarct volume in animal models of stroke .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is facilitated by its TAT motif, which promotes membrane permeability . This allows this compound to effectively reach and interact with Cx43 hemichannels.
準備方法
TAT-Gap19は、ヒト免疫不全ウイルス由来の転写活性化因子(TAT)配列に、ノナペプチドGap19を結合させることで合成されます。 このTAT配列はペプチドの膜透過性を高め、コネキシン43ヘミチャネルを効果的に阻害することができます . 合成には、固相ペプチド合成を含む標準的なペプチド合成技術が用いられ、その後、高性能液体クロマトグラフィー(HPLC)を用いた精製によって高純度が達成されます .
化学反応の分析
TAT-Gap19は、主に阻害剤として機能し、生理学的条件下では有意な化学反応を起こしません。主な相互作用は、コネキシン43ヘミチャネルとの結合であり、その機能を阻害します。 ペプチドは、他のタンパク質と有意に相互作用したり、酸化、還元、置換などの一般的な化学反応を起こしたりしません .
科学研究への応用
This compoundは、科学研究において幅広い応用範囲を持っています。
類似化合物との比較
TAT-Gap19は、コネキシン43ヘミチャネルに対する特異性においてユニークです。他の類似化合物には、以下のようなものがあります。
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCFPIRTLVJPY-LJFAJSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H212N46O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2703.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

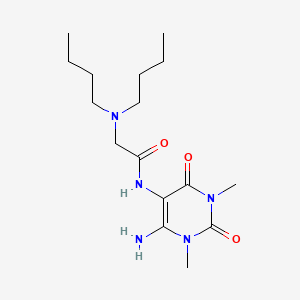
![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)
